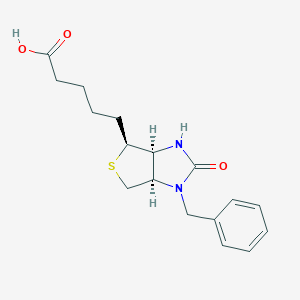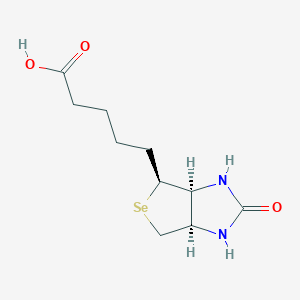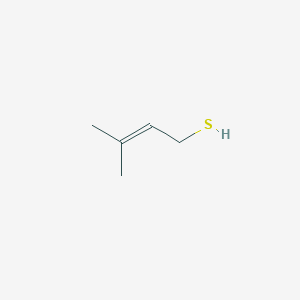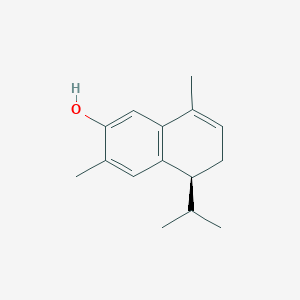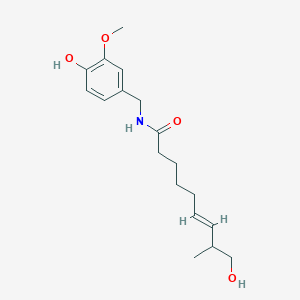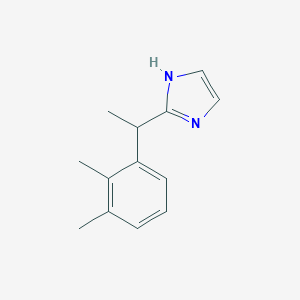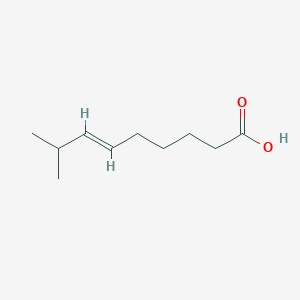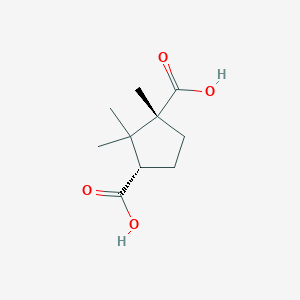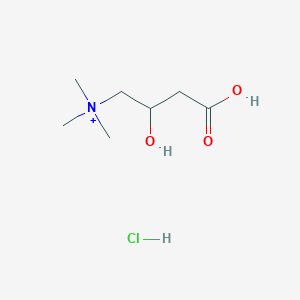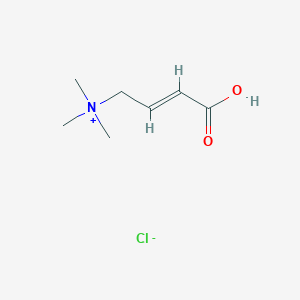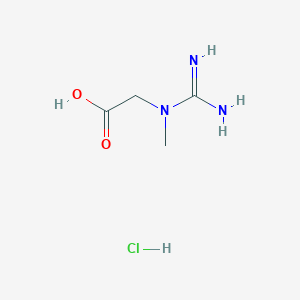
肌酸盐酸盐
描述
Creatine HCl is a compound formed by the combination of creatine and hydrochloric acid. Creatine is a naturally occurring substance found in muscle cells, where it helps produce energy during high-intensity exercise or heavy lifting. Creatine HCl is known for its enhanced solubility and absorption compared to other forms of creatine, making it a popular choice in dietary supplements for athletes and bodybuilders .
科学研究应用
Creatine HCl has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its role in cellular energy metabolism and muscle physiology.
Medicine: Explored for its potential therapeutic effects in conditions like muscular dystrophy, neurodegenerative diseases, and heart failure
作用机制
Target of Action
Creatine HCl primarily targets Creatine Kinase enzymes, including the M-type, U-type (mitochondrial), and B-type . These enzymes play a crucial role in energy metabolism in tissues with high and fluctuating energy demands, such as skeletal muscle, heart, and brain .
Mode of Action
Creatine HCl interacts with its targets through a process where a fraction of the total creatine binds to phosphate, forming creatine phosphate . This reaction is catalyzed by creatine kinase, resulting in phosphocreatine (PCr) . Phosphocreatine then binds with adenosine diphosphate (ADP) to convert it back to ATP (adenosine triphosphate), an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .
Biochemical Pathways
The primary biochemical pathway affected by Creatine HCl is the creatine kinase–phosphocreatine circuit . This system mediates the stoichiometric transphosphorylation of phosphate from mitochondrial or glycolytic ATP to phosphocreatine, which is then used by creatine kinase to maintain high local ATP:ADP ratios . This process is crucial for energy homeostasis in cells.
Pharmacokinetics
Creatine HCl has been marketed as a more bioavailable source of creatine than Creatine Monohydrate . The addition of hydrochloric acid to creatine is expected to decrease pH and improve solubility , potentially requiring a smaller dose than other forms . Creatine has a fairly short elimination half-life, averaging just less than 3 hours .
Result of Action
The action of Creatine HCl at the molecular and cellular level results in an increased availability of ATP, the primary energy currency of cells . This can lead to improved muscle mass, performance, and recovery . Additionally, creatine supplementation may have neuroprotective and cardioprotective actions .
Action Environment
Environmental factors can influence the action of Creatine HCl. Furthermore, when creatine is mixed with protein and sugar at high temperatures (above 148 °C), the resulting reaction produces carcinogenic heterocyclic amines .
生化分析
Biochemical Properties
Creatine hydrochloride participates in biochemical reactions primarily through the creatine kinase (CK) pathway . In this pathway, a fraction of the total creatine binds to phosphate, forming creatine phosphate . This reaction is catalyzed by creatine kinase, an enzyme that plays a key role in energy metabolism .
Cellular Effects
Creatine hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by controlling thermogenic respiration in adipose tissue . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of creatine hydrochloride involves its conversion to phosphocreatine (PCr) via the enzyme creatine kinase . PCr binds with adenosine diphosphate to convert it back to ATP (adenosine triphosphate), an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .
Temporal Effects in Laboratory Settings
Creatine hydrochloride has a fairly short elimination half-life, averaging just less than 3 hours . Therefore, to maintain an elevated plasma level, it would be necessary to take small oral doses every 3–6 hours throughout the day .
Dosage Effects in Animal Models
The effects of creatine hydrochloride vary with different dosages in animal models
Metabolic Pathways
Creatine hydrochloride is involved in the phosphagen energy system, a metabolic pathway that rapidly resynthesizes ATP in working muscles . It interacts with enzymes such as creatine kinase, and its metabolism results in the formation of creatinine, which is excreted in urine .
Transport and Distribution
Creatine hydrochloride is transported and distributed within cells and tissues via a specific plasma membrane creatine transporter (CRT) . This transporter is related to the gamma-aminobutyric acid (GAT) and norepinephrine (NET) transporters and is part of a large gene family of Na± and Cl–dependent neurotransmitter transporters .
准备方法
Synthetic Routes and Reaction Conditions
Creatine HCl is synthesized by reacting creatine with hydrochloric acid. The reaction typically occurs in an aqueous solution, where creatine is dissolved in water and hydrochloric acid is added gradually. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of creatine hydrochloride crystals. The crystals are then filtered, washed, and dried to obtain the final product.
Industrial Production Methods
In industrial settings, the production of creatine hydrochloride follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced filtration and drying techniques helps in obtaining a product that meets the required standards for dietary supplements.
化学反应分析
Types of Reactions
Creatine HCl can undergo various chemical reactions, including:
Oxidation: Creatine HCl can be oxidized to form creatinine, a compound excreted in urine.
Reduction: Although less common, reduction reactions can convert creatine hydrochloride back to its precursor forms.
Substitution: Creatine HCl can participate in substitution reactions where the hydrochloride group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution Reagents: Various organic reagents can be used depending on the desired substitution.
Major Products Formed
Creatinine: Formed through oxidation.
Creatine: Can be regenerated through reduction.
Substituted Creatine Derivatives: Formed through substitution reactions.
相似化合物的比较
Similar Compounds
Creatine Monohydrate: The most common form of creatine, known for its effectiveness in increasing muscle mass and strength.
Creatine Ethyl Ester: A modified form of creatine claimed to have better absorption, though scientific evidence is limited.
Buffered Creatine (Kre-Alkalyn): Contains an alkaline powder to reduce creatine breakdown in the stomach
Uniqueness of Creatine Hydrochloride
Creatine HCl is unique due to its enhanced solubility and absorption compared to other forms of creatine. This makes it more efficient in delivering creatine to muscle cells, potentially reducing the required dosage and minimizing gastrointestinal discomfort .
属性
IUPAC Name |
2-[carbamimidoyl(methyl)amino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2.ClH/c1-7(4(5)6)2-3(8)9;/h2H2,1H3,(H3,5,6)(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOAYHVIVJYHKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937776 | |
| Record name | N-Carbamimidoyl-N-methylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17050-09-8 | |
| Record name | Creatine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017050098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Carbamimidoyl-N-methylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[carbamimidoyl(methyl)amino]acetic acid;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CREATINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/429W5UKC8E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Creatine HCl exert its effects on the body?
A1: Creatine, in both monohydrate and hydrochloride forms, primarily functions by increasing phosphocreatine stores in muscles. [] Phosphocreatine plays a crucial role in the rapid regeneration of adenosine triphosphate (ATP), the primary energy currency of cells. This enhanced ATP availability can lead to improvements in high-intensity exercise performance, strength, and muscle mass. []
Q2: What is the chemical structure of Creatine HCl?
A2: Creatine HCl is a salt formed by the reaction of creatine with hydrochloric acid.
Q3: Is there any research on the stability of Creatine HCl under various conditions?
A3: While specific studies on Creatine HCl's stability under various conditions are limited in the provided research, one study indicates that Creatine HCl possesses higher aqueous solubility compared to creatine monohydrate. [] This suggests potential advantages in formulation and absorption. Further research is needed to fully characterize its stability profile.
Q4: Are there any differences in gastrointestinal tolerance between the two forms?
A4: While anecdotal evidence suggests potential benefits of Creatine HCl in terms of gastrointestinal comfort, research directly comparing gastrointestinal tolerance between the two forms is limited.
Q5: Are there specific formulation strategies employed to improve the bioavailability of Creatine HCl?
A6: One study describes an oral creatine formulation incorporating soluble Creatine HCl and polyethylene glycol, coated with an enteric coating. [] This formulation aims to enhance uptake in the skeletal system. The polyethylene glycol, with specific molecular weight ranges, is hypothesized to contribute to improved solubility and absorption.
Q6: What is the current understanding of the safety profile of Creatine HCl?
A6: While considered generally safe for short-term use, more research is needed to fully understand the long-term safety profile of Creatine HCl.
Q7: What are some promising areas for future research on Creatine HCl?
A7: Several research avenues warrant further exploration:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


